![molecular formula C22H18N4O6S2 B2760727 3-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886909-17-7](/img/structure/B2760727.png)
3-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
This compound, also known by its CAS No. 886909-17-7, is a research chemical and not intended for human or veterinary use. It has a molecular formula of C22H18N4O6S2 and a molecular weight of 498.53 .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-oxadiazol-2-yl group attached to a benzenesulfonamido moiety . It has a complexity of 911, a rotatable bond count of 7, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 9 .Scientific Research Applications
Antioxidant Activity
Benzamide derivatives have been studied for their antioxidant properties . They are capable of scavenging free radicals and chelating metals, which can be beneficial in preventing oxidative stress-related diseases . The compound could potentially be used to develop new antioxidant agents that may help protect cells and tissues from oxidative damage.
Antibacterial Activity
Research has indicated that benzamide compounds exhibit antibacterial activity against both gram-positive and gram-negative bacteria . This suggests that our compound could be explored for its efficacy in treating bacterial infections, possibly leading to the development of new antibacterial drugs.
Anticancer Agents
Some benzamide derivatives have shown promise as anticancer agents . They have been found to inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors . This inhibition can be a target for novel antiproliferative agents, making the compound a candidate for cancer treatment research, particularly in breast cancer.
Antimicrobial Properties
The antimicrobial properties of benzamide compounds are linked to their ability to interfere with bacterial growth by inhibiting carbonic anhydrases present in bacteria . This opens up possibilities for the compound to be used in the development of new antimicrobial treatments.
Drug Discovery
Benzamide derivatives are widely used in drug discovery due to their diverse biological activities . The compound could be a valuable addition to the library of molecules used in the search for new therapeutic drugs.
Industrial Applications
Beyond medical applications, benzamide derivatives find use in various industrial sectors, including the plastic, rubber, paper, and agriculture industries . The compound could be investigated for its utility in these areas, potentially leading to improved materials or processes.
Enzyme Inhibition
The compound’s ability to inhibit specific enzymes, such as carbonic anhydrases, can be harnessed in designing enzyme inhibitors that have therapeutic applications, particularly in conditions where enzyme activity is dysregulated .
Apoptosis Induction
Certain benzamide derivatives can induce apoptosis in cancer cells . This property can be utilized in cancer therapy, where inducing programmed cell death is a key strategy in eliminating cancerous cells.
properties
IUPAC Name |
3-(benzenesulfonamido)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S2/c1-33(28,29)19-12-6-8-16(14-19)21-24-25-22(32-21)23-20(27)15-7-5-9-17(13-15)26-34(30,31)18-10-3-2-4-11-18/h2-14,26H,1H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQMGSPNSCCENS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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